

A Comparative Toxicological Assessment of Butyraldehyde Isomers: n-Butyraldehyde vs. Isobutyraldehyde

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Compound of Interest

Compound Name: *Isobutyraldehyde*

Cat. No.: *B047883*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive toxicological comparison of the structural isomers, n-butyraldehyde and **isobutyraldehyde**. The information presented is collated from various safety data sheets and scientific studies to facilitate an objective assessment of their relative hazards.

Quantitative Toxicological Data

The following tables summarize the key quantitative toxicity data for n-butyraldehyde and **isobutyraldehyde**, focusing on acute toxicity endpoints.

Table 1: Acute Toxicity Data for n-Butyraldehyde

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	4167 - 5890 mg/kg	[1][2]
LD50	Rabbit	Dermal	> 2000 - 3560 mg/kg	[1][2][3]
LC50	Rat	Inhalation	49 mg/L (4h)	[1]
LC50	Rat	Inhalation	> 5.46 mg/L (4h)	[2]
LC50	Rat	Inhalation	174,000 mg/m ³ (30 min)	[4]

Table 2: Acute Toxicity Data for Isobutyraldehyde

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	960 - 3730 mg/kg	[5][6][7][8]
LD50	Rabbit	Dermal	5583 - 7130 mg/kg	[6][8]
LC50	Mouse	Inhalation	39,500 mg/m ³ /2H	[5][6]
LC50	Rat	Inhalation	> 23.6 - > 23.9 mg/L (4h)	[7][8]

Toxicological Profile Comparison

Irritation

- **n-Butyraldehyde:** Causes eye irritation.[1] It is reported to be mildly irritating to human skin when applied at 1% in petrolatum.[9] However, prolonged or repeated contact may lead to dermatitis due to its degreasing properties. Severe eye irritation was observed in rabbits.[2][4]
- **Isobutyraldehyde:** Causes severe eye and skin irritation.[6] It is described as corrosive to the skin of rabbits after prolonged exposure.[5]

Mutagenicity and Genotoxicity

- **n-Butyraldehyde:** Most available studies show no evidence of a mutagenic effect.[1] The Ames test was negative.[2] However, one study using Chinese V79 cells showed a dose-dependent increase in mutation frequency.[9]
- **Isobutyraldehyde:** Generally not considered genotoxic.[10] It was not mutagenic in the Ames test.[5][7] While one in vitro study in mouse lymphoma cells was positive at cytotoxic doses, subsequent in vivo studies (comet and micronucleus assays) were negative.[10] In vivo, it was reported to induce chromosomal aberrations in bone marrow cells of male mice, but no increases in micronuclei were observed.[5]

Carcinogenicity

- **n-Butyraldehyde:** There is clear evidence of carcinogenicity in male and female rats following a two-year inhalation study.[11][12][13] The study showed an increased incidence of squamous cell carcinoma in the nasal cavity at an exposure of 3,000 ppm.[11][12][13]
- **Isobutyraldehyde:** Not considered carcinogenic.[14] A two-year inhalation study in rats and mice showed that **isobutyraldehyde** was a respiratory tract toxicant but was not carcinogenic.[5][15][16][17] No treatment-related increase in tumor incidence was observed.[18]

Experimental Protocols

The toxicological data presented are primarily based on standardized testing guidelines from the Organisation for Economic Co-operation and Development (OECD). These guidelines are internationally accepted for chemical safety testing.[19][20]

Acute Oral Toxicity (OECD 423 & 425)

The acute oral toxicity is often determined using the Acute Toxic Class Method (OECD 423) or the Up-and-Down Procedure (OECD 425).[19][21][22][23]

General Protocol Outline (OECD 423):

- **Animal Selection:** Healthy, young adult rodents of a single sex (typically females) are used.

- **Housing and Fasting:** Animals are caged individually and fasted overnight before dosing. Water is provided ad libitum.
- **Dose Administration:** A stepwise procedure is used, with a group of 3 animals per step. The substance is administered orally via gavage.
- **Dose Levels:** Dosing starts with a predetermined level based on available information. Subsequent dose levels are adjusted up or down depending on the observed mortality.
- **Observation:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- **Necropsy:** All animals are subjected to a gross necropsy at the end of the study.

Skin and Eye Irritation (OECD 404 & 405)

General Protocol Outline (Skin Irritation - OECD 404):

- **Animal Selection:** Healthy, young adult rabbits are typically used.
- **Test Area Preparation:** The fur on the back of the animal is clipped.
- **Substance Application:** A small amount of the test substance is applied to a small patch of skin and covered with a gauze patch.
- **Exposure:** The exposure period is typically 4 hours.
- **Observation:** The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals after patch removal.

General Protocol Outline (Eye Irritation - OECD 405):

- **Animal Selection:** Healthy, young adult rabbits are used.
- **Substance Instillation:** A small, measured amount of the test substance is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.

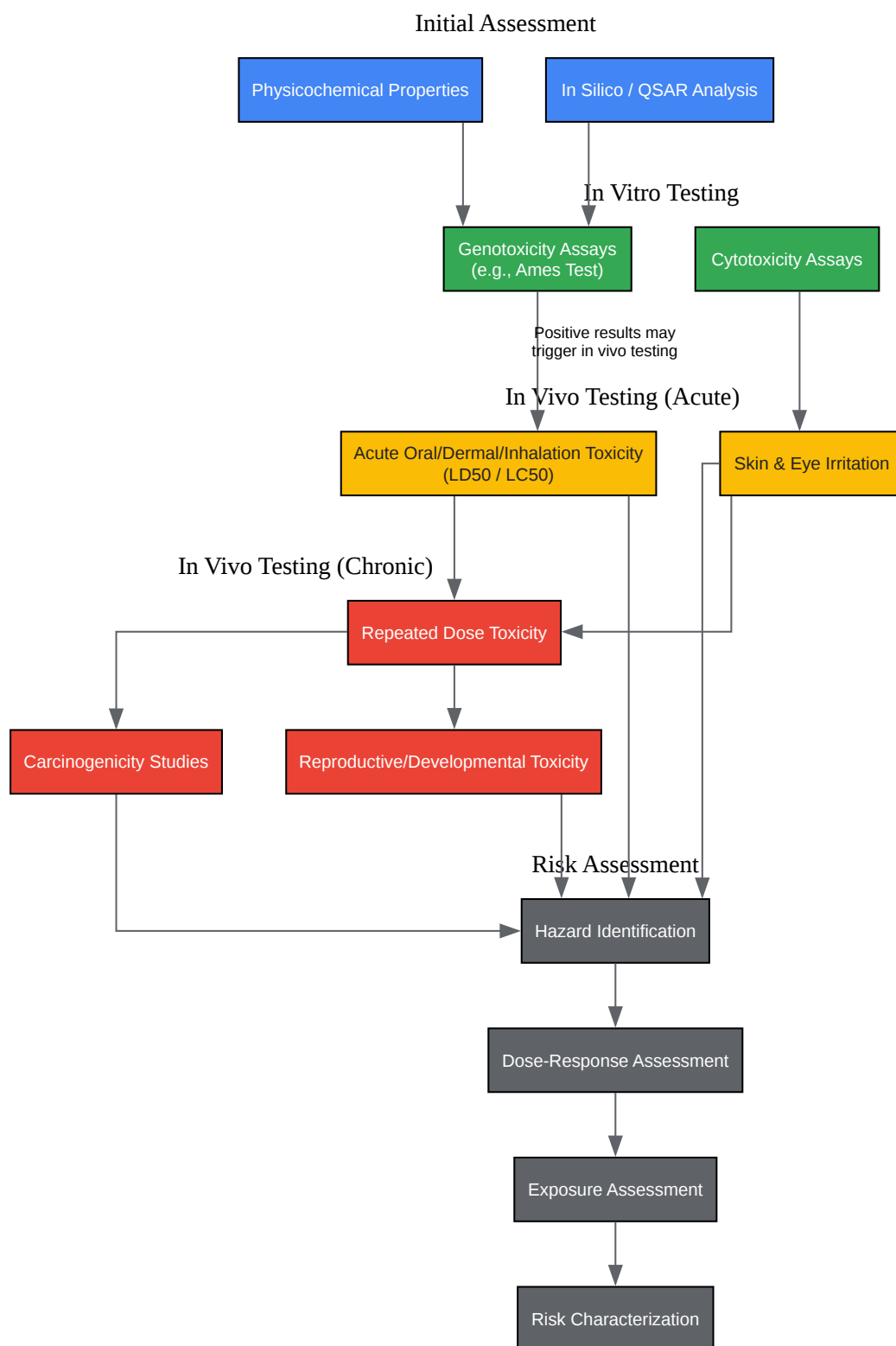
- **Observation:** The eyes are examined for ocular lesions (redness, swelling, discharge, corneal opacity, and iris lesions) at specific time points after instillation.

Carcinogenicity Study (OECD 451)

General Protocol Outline:

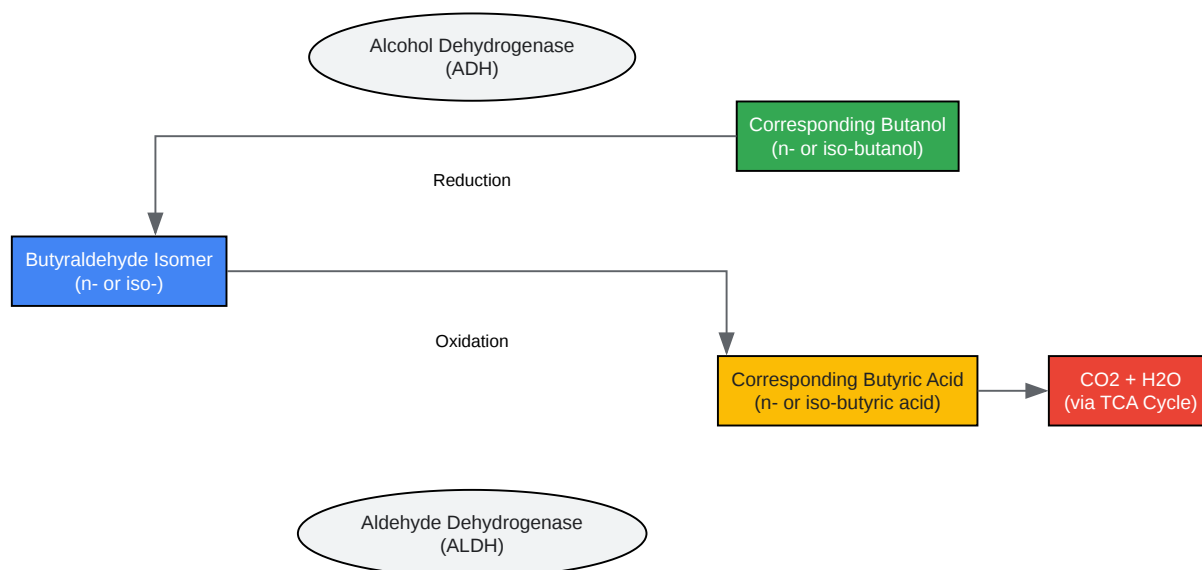
- **Animal Selection:** Typically, two rodent species are used (e.g., rats and mice).
- **Dose Administration:** The test substance is administered for a major portion of the animal's lifespan (e.g., 24 months for rats). The route of administration (e.g., inhalation, oral gavage) is chosen based on likely human exposure.
- **Dose Groups:** At least three dose levels and a concurrent control group are used.
- **Observations:** Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.
- **Pathology:** At the end of the study, all animals undergo a full necropsy, and a comprehensive set of tissues is collected for histopathological examination to identify neoplastic and non-neoplastic lesions.[\[21\]](#)

Visualizations



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Caption: A generalized workflow for toxicological assessment of chemical substances.



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Caption: Simplified metabolic pathway of butyraldehyde isomers.

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